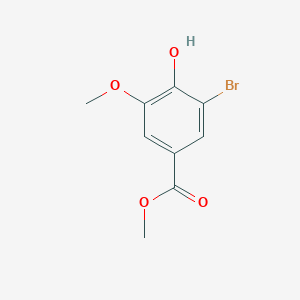

Methyl 3-bromo-4-hydroxy-5-methoxybenzoate

描述

Methyl 3-bromo-4-hydroxy-5-methoxybenzoate is an organic compound with the molecular formula C9H9BrO4. It is a derivative of benzoic acid and features a bromine atom, a hydroxyl group, and a methoxy group attached to the benzene ring. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-4-hydroxy-5-methoxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-hydroxy-5-methoxybenzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

Methyl 3-bromo-4-hydroxy-5-methoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation can produce quinones or other oxidized derivatives .

科学研究应用

Chemical Properties and Structure

Methyl 3-bromo-4-hydroxy-5-methoxybenzoate has the molecular formula and a molecular weight of 261.07 g/mol. The compound features a methoxy group, a bromine atom, and a hydroxyl group attached to a benzoate structure, which contributes to its reactivity and biological activity.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives that have potential pharmaceutical applications. The compound can undergo nucleophilic substitution reactions, making it valuable for synthesizing more complex organic molecules.

Case Study: Synthesis of Vanillin

One notable application is in the synthesis of vanillin, a widely used flavoring agent. The compound acts as a precursor in the synthetic pathway, where it is transformed through various chemical reactions to yield vanillin and its derivatives. This process highlights its utility in the food and fragrance industries.

Medicinal Chemistry

Research has indicated that this compound exhibits significant biological activities, including antioxidant and anticancer properties. These attributes make it a candidate for further investigation in drug development.

Antioxidant Activity

Studies have shown that related bromophenol derivatives possess antioxidant capabilities that help mitigate oxidative stress in cells. For instance, compounds derived from this compound demonstrated protective effects against hydrogen peroxide-induced oxidative damage in human keratinocytes .

Anticancer Potential

In vitro studies have assessed the anticancer potential of this compound by evaluating its effects on various cancer cell lines. The results indicated that it could inhibit cell proliferation and induce apoptosis, suggesting its potential as an anticancer agent .

Biological Research

This compound is also investigated for its role in biological assays, particularly in cell culture systems. It has been used to study cellular responses to oxidative stress and to explore mechanisms of action for potential therapeutic agents.

Cell Viability Assays

In experimental setups, the compound has been tested for cytotoxicity using MTT assays, which measure cell viability based on mitochondrial activity. Such assays help determine the effective concentration required for therapeutic effects while minimizing toxicity .

作用机制

The mechanism of action of methyl 3-bromo-4-hydroxy-5-methoxybenzoate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds, participate in electrophilic and nucleophilic reactions, and undergo various transformations that contribute to its biological and chemical activities .

相似化合物的比较

Similar Compounds

Methyl 3-bromo-4-methoxybenzoate: Similar structure but lacks the hydroxyl group.

Methyl 4-hydroxy-5-methoxybenzoate: Similar structure but lacks the bromine atom.

Methyl 3-hydroxy-4-methoxybenzoate: Similar structure but lacks the bromine atom and has a different substitution pattern.

Uniqueness

Methyl 3-bromo-4-hydroxy-5-methoxybenzoate is unique due to the presence of both the bromine atom and the hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

生物活性

Methyl 3-bromo-4-hydroxy-5-methoxybenzoate, a compound with the chemical formula C₉H₉BrO₄, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and related research findings, supported by data tables and case studies.

This compound is synthesized through various chemical pathways. It serves as an intermediate in the production of more complex organic molecules and has been explored for its therapeutic properties in drug development. The compound is characterized by the presence of both a bromine atom and a hydroxyl group on the benzene ring, which significantly influences its chemical reactivity and biological activity.

Anticancer Properties

Recent studies have indicated that brominated phenolic compounds, including derivatives similar to this compound, exhibit significant anticancer activity. For instance, a study highlighted that certain bromophenol derivatives possess antioxidant properties that can ameliorate oxidative stress in human keratinocytes (HaCaT cells) and induce apoptosis in leukemia cells (K562) without affecting the cell cycle distribution .

Table 1 summarizes the anticancer activity of various derivatives:

| Compound | Cell Line Tested | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4avc | HeLa | 1.3 - 21 | Induces apoptosis |

| 4bpa | MIA PaCa-2 | <100 | Cell cycle arrest |

| 4bta | SW1573 | <100 | Induces apoptosis |

Antiviral Activity

This compound has also been investigated for its antiviral properties. Compounds with similar structures have shown potential in inhibiting viral replication, particularly against HIV and coronaviruses. Research indicates that modifications to the bromine atom can enhance or diminish antiviral efficacy, suggesting a structure-activity relationship that warrants further exploration .

The precise biochemical pathways through which this compound exerts its effects remain largely unknown. However, it is hypothesized that its actions may involve:

- Substitution Reactions : The bromine atom can be replaced with other functional groups.

- Oxidation Reactions : The hydroxyl group may be oxidized to form quinones, which are known to have various biological activities.

- Reduction Reactions : The compound can undergo reduction processes that alter its reactivity and biological interactions.

Case Studies

- Study on Antioxidant Activity : A study demonstrated that methylated bromophenol derivatives significantly reduced hydrogen peroxide-induced oxidative damage in HaCaT cells. This suggests potential applications in skin protection and cancer prevention .

- Anticancer Activity Assessment : In vitro assays revealed that the compound exhibited selective cytotoxicity against certain cancer cell lines while showing minimal effects on normal cells, indicating a promising therapeutic index for cancer treatment .

Future Directions

The ongoing research into this compound's biological activities suggests several future avenues:

- Drug Development : Given its unique structural features, further studies could explore its role as a lead compound in designing new anticancer or antiviral agents.

- Mechanistic Studies : Detailed investigations into its mode of action will provide insights into how this compound interacts with cellular pathways.

- Environmental Impact : Understanding how environmental factors influence the stability and efficacy of this compound could enhance its application in pharmaceuticals and specialty chemicals.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-bromo-4-hydroxy-5-methoxybenzoate, and how do reaction conditions influence yield?

- Methodology : Start with esterification of 3-bromo-4-hydroxy-5-methoxybenzoic acid using methanol and a catalytic acid (e.g., H₂SO₄). Bromination can be achieved via electrophilic substitution using Br₂ in acetic acid or N-bromosuccinimide (NBS) under controlled conditions. Monitor reaction progress using TLC or HPLC. Optimize temperature (typically 60–80°C) and stoichiometry to minimize side products like di-brominated derivatives .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify methoxy (δ ~3.8–3.9 ppm), ester carbonyl (δ ~165–170 ppm), and aromatic protons (split patterns depend on substituent positions). Bromine induces deshielding in adjacent protons .

- IR : Confirm ester C=O stretch (~1700–1750 cm⁻¹) and hydroxyl O-H stretch (~3200–3500 cm⁻¹) .

- Mass Spectrometry : Look for molecular ion peaks matching the molecular weight (C₉H₉BrO₄, ~277 g/mol) and fragmentation patterns consistent with bromine loss .

Q. What are the primary pharmaceutical applications of this compound derivatives?

- Methodology : Use in vitro assays to test anti-inflammatory or antimicrobial activity. For example, modify the hydroxyl group to create prodrugs or evaluate halogen-substituted analogs for enhanced bioactivity. Compare IC₅₀ values against reference compounds like aspirin or vancomycin .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the thermochemical properties of this compound?

- Methodology : Employ hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) to calculate bond dissociation energies, ionization potentials, and electron affinities. Validate against experimental thermochemical data (e.g., enthalpy of formation) to refine computational models .

Q. What crystallographic tools (e.g., SHELXL, ORTEP) are critical for resolving the crystal structure of this compound?

- Methodology : Use single-crystal X-ray diffraction. Refine data with SHELXL to model atomic positions, thermal parameters, and hydrogen bonding. Generate ORTEP-3 diagrams to visualize anisotropic displacement ellipsoids and intermolecular interactions (e.g., π-π stacking in aromatic rings) .

Q. How do competing reaction pathways (e.g., bromination vs. oxidation) impact the synthesis of this compound?

- Methodology : Conduct kinetic studies using in situ FTIR or Raman spectroscopy to track intermediate formation. Compare activation energies via Arrhenius plots under varying pH and solvent polarities. Use deuterated solvents to probe isotopic effects on reaction mechanisms .

Q. What structure-activity relationships (SAR) govern the bioactivity of halogenated benzoate derivatives?

- Methodology : Synthesize analogs with varying substituents (e.g., Cl, F, I) at positions 3, 4, and 5. Test in bioassays to correlate electronic effects (Hammett σ values) or steric bulk with activity. Molecular docking studies can map interactions with target enzymes (e.g., COX-2 for anti-inflammatory activity) .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodology : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. Monitor degradation via periodic HPLC analysis. Use desiccants to mitigate moisture-induced decomposition .

Q. How can regioselectivity challenges in bromination be addressed during synthesis?

- Methodology : Employ directing groups (e.g., methoxy) to control bromine placement. Use Lewis acids like FeBr₃ to enhance electrophilic substitution at the para position relative to the hydroxyl group. Optimize solvent polarity (e.g., DCM vs. acetic acid) to favor mono-bromination .

Q. What advanced analytical techniques (e.g., XPS, TGA) are suitable for studying degradation pathways?

属性

IUPAC Name |

methyl 3-bromo-4-hydroxy-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWBPQDQVILUJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)OC)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464816 | |

| Record name | METHYL 3-BROMO-4-HYDROXY-5-METHOXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108249-43-0 | |

| Record name | METHYL 3-BROMO-4-HYDROXY-5-METHOXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。